- Process and zeolite catalysts for the regioselective acetalization and transacetalization of aldehydes in the manufacture of acetals, Spain, , ,

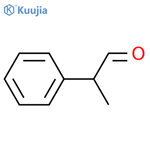

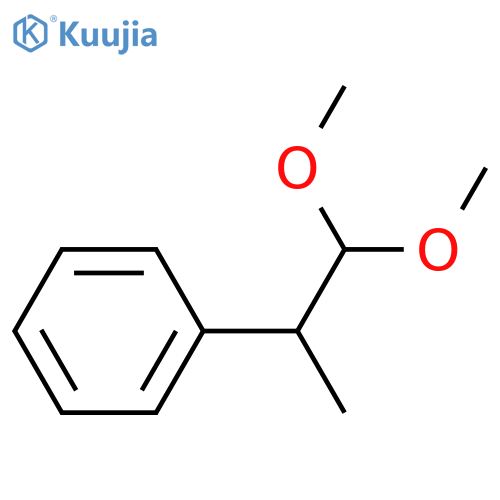

Cas no 90-87-9 ((1,1-Dimethoxypropan-2-yl)benzene)

90-87-9 structure

Nome do Produto:(1,1-Dimethoxypropan-2-yl)benzene

N.o CAS:90-87-9

MF:C11H16O2

MW:180.243543624878

CID:81759

(1,1-Dimethoxypropan-2-yl)benzene Propriedades químicas e físicas

Nomes e Identificadores

-

- (1,1-Dimethoxypropan-2-yl)benzene

- 2-phenylpropionaldehyde-dimethyl acetal

- 1,1-dimethoxy-2-phenylpropane

- 2-phenyloropionaldehyde dimethyl acetal

- 2-phenylpropionaldehyde dimethyl acetal

- HYDRATROPIC ALDEHYDE DIMETHYLACETAL, FCC GRADE

- 1,1-difluoroethyl phenyl ether

- 1,2-dimethoxy-2-phenyl propane

- 2-phenylpropanal dimethyl acetal

- Hydratropic aldehyde dimethyl acetall

- NSC 46115

- alpha-Methylphenacetaldehyde dimethyl acetal

- 2-Phenylpropanal dimethylacetal

- (2,2-Dimethoxy-1-methylethyl)benzene (ACI)

- Hydratropaldehyde, dimethyl acetal (6CI, 7CI, 8CI)

- Hydratropic aldehyde dimethyl acetal

- Hydrotropaldehyde dimethyl acetal

- α-Methylphenacetaldehyde dimethyl acetal

-

- Inchi: 1S/C11H16O2/c1-9(11(12-2)13-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3

- Chave InChI: UFOUDYPOSJJEDJ-UHFFFAOYSA-N

- SMILES: O(C(C(C)C1C=CC=CC=1)OC)C

Propriedades Computadas

- Massa Exacta: 180.11500

- Massa monoisotópica: 180.11503

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 4

- Complexidade: 126

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 18.5

- XLogP3: 2.4

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Densidade: 0.971±0.06 g/cm3 (20 ºC 760 Torr),

- Ponto de ebulição: 226.4±0.0 ºC (760 Torr),

- Ponto de Flash: 92.2±0.0 ºC,

- Índice de Refracção: n20/D 1.493(lit.)

- Solubilidade: Slightly soluble (4 g/l) (25 º C),

- PSA: 18.46000

- LogP: 2.40900

- FEMA: 2888 | 2-PHENYLPROPIONALDEHYDE DIMETHYL ACETAL

(1,1-Dimethoxypropan-2-yl)benzene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-1kg |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97% | 1kg |

¥4188.0 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-1KG |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97%, FCC | 1KG |

5707.3 | 2021-05-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-SAMPLE |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97%, FCC | 587.6 | 2021-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839728-1000g |

(1,1-Dimethoxypropan-2-Yl)benzene |

90-87-9 | 1000g |

¥9185.00 | 2024-04-26 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W288802-100G |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97%, FCC | 100G |

1118.55 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-100g |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97% | 100g |

¥818.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02783-SAmPLE |

(1,1-Dimethoxypropan-2-yl)benzene |

90-87-9 | ≥97% | sample |

¥538.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1839728-100g |

(1,1-Dimethoxypropan-2-Yl)benzene |

90-87-9 | 100g |

¥1940.00 | 2024-04-26 |

(1,1-Dimethoxypropan-2-yl)benzene Método de produção

Método de produção 1

Método de produção 2

Método de produção 3

Método de produção 4

Condições de reacção

1.1 Catalysts: Ammonium iodide ; 1 min, rt

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 30 °C; 4.85 h, 30 °C

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 30 °C; 4.85 h, 30 °C

Referência

- Hypoiodous acid-catalyzed regioselective geminal addition of methanol to vinylarenes: synthesis of anti-Markovnikov methyl acetals, RSC Advances, 2015, 5(90), 73732-73736

Método de produção 5

Condições de reacção

1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 10 min, -78 °C

1.2 Reagents: Dimethyl sulfide ; -78 °C

1.3 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: p-Toluenesulfonic acid ; -78 °C; -78 °C → rt; overnight, rt

1.2 Reagents: Dimethyl sulfide ; -78 °C

1.3 Reagents: Sulfuric acid magnesium salt (1:1) Catalysts: p-Toluenesulfonic acid ; -78 °C; -78 °C → rt; overnight, rt

Referência

- Two-way homologation of aliphatic aldehydes: Both one-carbon shortening and lengthening via the same intermediate, Tetrahedron, 2020, 76(6),

Método de produção 6

Condições de reacção

1.1 Reagents: Boron trifluoride etherate , Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ; 15 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

Referência

- IPy2BF4-mediated rearrangements of 1,2-difunctionalized compounds and olefins, Chemistry - A European Journal, 2005, 11(20), 5938-5944

Método de produção 7

Condições de reacção

1.1 Catalysts: 2,6-Pyridinedicarboxylic acid , Borate(1-), tetrafluoro-, iron(2+) (2:1), hexahydrate Solvents: Methanol ; 5 min, rt

1.2 Reagents: Iodobenzene diacetate ; 1 min, rt

1.3 Solvents: Methanol ; 20 h, rt

1.2 Reagents: Iodobenzene diacetate ; 1 min, rt

1.3 Solvents: Methanol ; 20 h, rt

Referência

- A generalized approach for iron catalyzed chemo- and regioselective formation of anti-Markovnikov acetals from styrene derivatives, Chemical Communications (Cambridge, 2012, 48(28), 3448-3450

Método de produção 8

Método de produção 9

Método de produção 10

Condições de reacção

1.1 Catalysts: Pyridinium, 3,5-bis(methoxycarbonyl)-1-(phenylmethyl)-, bromide (1:1) Solvents: Methanol ; 25 h, rt

1.2 Reagents: Phenylhydrazine hydrochloride

1.2 Reagents: Phenylhydrazine hydrochloride

Referência

- Unexpected catalysis: aprotic pyridinium ions as active and recyclable Bronsted acid catalysts in protic media, Organic Letters, 2008, 10(21), 4935-4938

Método de produção 11

Método de produção 12

Condições de reacção

1.1 Catalysts: 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-, scandium(3+) salt (3:2) ; 12 h, 60 °C

Referência

- A new scandium metal organic framework built up from octadecasil zeolitic cages as heterogeneous catalyst, Chemical Communications (Cambridge, 2009, (17), 2393-2395

Método de produção 13

Condições de reacção

1.1 Catalysts: Germanate (Ge9(OH)2O194-), tetrahydrogen, compd. with 1,2-ethanediamine (2:5), d… Solvents: Carbon tetrachloride ; 2 h, 60 - 70 °C

Referência

- Chiral Germanium Zeotype with Interconnected 8-, 11-, and 11-Ring Channels. Catalytic Properties, Chemistry of Materials, 2004, 16(4), 594-599

Método de produção 14

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Triphenyl phosphite , Rhodium trichloride Solvents: Methanol ; 6 h, 600 psi, 80 °C; 80 °C → rt

Referência

- Rh(I) or Rh(III) supported on MCM-41-catalyzed selective hydroformylation-acetalization of aryl alkenes: Effect of the additives, Applied Catalysis, 2006, 303(2), 213-220

Método de produção 15

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , 1-Butyl-3-methylimidazolium tetrafluoroborate , Benzeneacetic acid, α-amino-4-(diphenylphosphino)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 2 h, 5 MPa, 80 °C

Referência

- Highly effective tandem hydroformylation-acetalization of olefins using a long-life Bronsted acid-Rh bifunctional catalyst in ionic liquid-alcohol systems, Green Chemistry, 2013, 15(11), 3236-3242

Método de produção 16

(1,1-Dimethoxypropan-2-yl)benzene Raw materials

(1,1-Dimethoxypropan-2-yl)benzene Preparation Products

(1,1-Dimethoxypropan-2-yl)benzene Literatura Relacionada

-

1. Electronic constitution and partial thermodynamic properties of liquid tin + palladium + silver alloysG. H. Laurie,J. N. Pratt Trans. Faraday Soc. 1964 60 1391

-

2. CXIX.—The binary system carbamide-ammonium nitrate. Molecular association in each componentWilliam John Howells J. Chem. Soc. 1929 910

-

3. LICKOR-Promoted 1,2-elimination in 1,1-dimethoxy-2-phenylethane and 1,1-dimethoxy-2-phenylpropane: synthesis of substituted enol ethers and alkynesAnnamaria Deagostino,Mariella Mella,Cristina Prandi,Paolo Venturello J. Chem. Soc. Perkin Trans. 1 1995 2757

-

P. Murray-Rust,J. D. Wright J. Chem. Soc. A 1968 247

-

Mathew W. C. Robinson,A. Matthew Davies,Richard Buckle,Ian Mabbett,Stuart H. Taylor,Andrew E. Graham Org. Biomol. Chem. 2009 7 2559

90-87-9 ((1,1-Dimethoxypropan-2-yl)benzene) Produtos relacionados

- 68345-22-2(Benzene,[2,2-bis(2-methylpropoxy)ethyl]-)

- 101-48-4(Phenylacetaldehyde dimethyl acetal;1,1-Dimethoxy-2-phenylethane)

- 197387-33-0(4-(bromomethyl)cyclohexan-1-one)

- 2172150-50-2(methyl 1,2-dimethyl-5-(sulfanylmethyl)-1H-pyrrole-3-carboxylate)

- 864292-36-4(6-bromo-2,4-dichloro-8-methoxy-quinazoline)

- 2680869-06-9(Benzyl 3-(2-oxo-2-phenylethyl)morpholine-4-carboxylate)

- 355803-76-8(1,2-Diphenyl-1-(4-hydroxyphenyl)ethanol)

- 1267130-62-0(5-methyl-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde)

- 1781251-81-7(5-Bromomethyl-3-(4-bromo-phenyl)-4,5-dihydro-isoxazole)

- 1361558-93-1(4-Fluoro-2-(2,3,4-trichlorophenyl)-3-(trifluoromethyl)pyridine)

Fornecedores recomendados

Shanghai Jinhuan Chemical CO., LTD.

Membro Ouro

CN Fornecedor

A granel

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

Reagente

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro Ouro

CN Fornecedor

A granel

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Nanjing Jubai Biopharm

Membro Ouro

CN Fornecedor

A granel